2-(2-Hydroxypropoxy)propan-1-ol chemical properties
2-(2-Hydroxypropoxy)propan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(2-Hydroxypropoxy)propan-1-ol
Introduction: Unveiling a Versatile Glycol Ether
2-(2-Hydroxypropoxy)propan-1-ol is a clear, viscous, and nearly odorless liquid that holds a significant position in both industrial and research settings.[1] As a primary isomer found in commercial dipropylene glycol, this compound is not a singular entity but part of a mixture of three isomers.[1][2] Its unique molecular structure, featuring two hydroxyl groups and an ether linkage, bestows upon it a valuable set of properties, including excellent solvency, low toxicity, and a high boiling point.[1]
This guide offers a comprehensive exploration of the chemical and physical properties of 2-(2-Hydroxypropoxy)propan-1-ol, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular identity, physicochemical characteristics, reactivity, and applications, providing the technical insights necessary for its effective use in the laboratory and beyond.
Molecular Identity and Physicochemical Profile
At its core, 2-(2-Hydroxypropoxy)propan-1-ol is a dihydroxy ether, a member of the polypropylene glycol family.[3][4][5] Its structure and identity are well-defined by several key identifiers.
The spatial arrangement of its atoms is crucial to its function, as illustrated below.
Caption: 2D structure of 2-(2-Hydroxypropoxy)propan-1-ol.
Core Physicochemical Data
The utility of a chemical in drug development and research is fundamentally governed by its physical properties. These parameters dictate its behavior as a solvent, its miscibility, and its stability under various conditions.
| Property | Value | Source |
| Appearance | Clear, lightly colored, viscous liquid | [3] |
| Boiling Point | ~234.2 °C (453.6 °F) at 760 mmHg | [3][7] |
| Density | ~1.034 g/cm³ | [7][] |
| Flash Point | 95.5 °C (203.9 °F) | [3][7] |
| Water Solubility | Miscible | [1][3] |
| Alcohol Solubility | Soluble in ethanol | [1][10] |
| pKa | 14.41 ± 0.20 (Predicted) | [7][11] |
| LogP (Octanol/Water) | -0.23540 (LogP), -0.7 (XLogP3) | [5][7] |
| Refractive Index | n20/D 1.441 | [12] |
| Hydrogen Bond Donors | 2 | [5][7] |
| Hydrogen Bond Acceptors | 3 | [5][7] |
Reactivity Profile: The Role of Functional Groups
The chemical behavior of 2-(2-Hydroxypropoxy)propan-1-ol is dictated by its three key functional components: a primary hydroxyl group, a secondary hydroxyl group, and an ether linkage.[3] This combination allows for a range of chemical transformations and intermolecular interactions.
The hydroxyl (-OH) groups are the primary centers of reactivity.[3] They can act as nucleophiles, participate in hydrogen bonding, and undergo reactions such as:
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Esterification: Reacting with carboxylic acids or their derivatives to form esters.
-
Etherification: Further reaction to form more complex polyethers.
-
Oxidation: The primary and secondary alcohols can be oxidized to form aldehydes and carboxylic acids.[3]
The ether linkage (-O-) is comparatively stable but can be cleaved under harsh acidic conditions.[3] The presence of these functional groups makes the molecule highly polar, contributing to its miscibility with water and other polar solvents like ethanol.[10]
Caption: Key reactive sites and potential transformations.
Synthesis and Isomeric Considerations
2-(2-Hydroxypropoxy)propan-1-ol is commercially produced as a component of dipropylene glycol. The synthesis process typically involves the hydration of propylene oxide. This reaction can be catalyzed to produce a mixture of isomers, with 2-(2-hydroxypropoxy)propan-1-ol being a major product alongside 4-oxa-2,6-heptandiol and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[1][2][13] The control of reaction conditions is critical to influence the distribution of these isomers.
Caption: Simplified workflow for dipropylene glycol synthesis.
Applications in Scientific Research and Formulation
The unique combination of properties makes 2-(2-Hydroxypropoxy)propan-1-ol a valuable component in numerous applications relevant to scientific and pharmaceutical fields.
-
Solvent: Its excellent solvency for a wide range of organic and inorganic materials, coupled with its low volatility and low toxicity, makes it an ideal medium for chemical reactions and a carrier in formulations.[1][3][10] It is particularly useful in dissolving active pharmaceutical ingredients (APIs) that have poor water solubility.
-
Humectant and Plasticizer: In cosmetic and pharmaceutical formulations, it functions as a humectant, absorbing and retaining moisture to prevent products from drying out.[3]
-
Chemical Intermediate: The reactive hydroxyl groups allow it to serve as a building block in the synthesis of polyesters, polyurethanes, and other complex molecules.[1][3]
-
Reference Standard: In analytical chemistry, it is used as a reference standard for method development, validation, and quality control, particularly in the analysis of raw materials and finished products during drug development.[3]
Safety, Handling, and Toxicology
2-(2-Hydroxypropoxy)propan-1-ol is generally considered to have a low toxicity profile.[1] However, as with any chemical, proper handling procedures are essential to ensure laboratory safety.
-
Primary Hazards: While not classified as hazardous under most regulations, it can cause serious eye irritation and may lead to mild skin or respiratory irritation upon prolonged contact.[3][14]
-
Handling Recommendations: It is crucial to handle this compound in a well-ventilated area.[3] Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn to avoid direct contact with skin and eyes.[3][14]
-
First Aid: In case of eye contact, the area should be rinsed with water for at least 15 minutes.[14] If skin contact occurs, the affected area should be washed thoroughly with soap and water.[14] If inhaled, the individual should be moved to fresh air.[14]
Conclusion
2-(2-Hydroxypropoxy)propan-1-ol stands out as a multifaceted and indispensable chemical for researchers and formulation scientists. Its favorable physicochemical properties—high boiling point, excellent solvency, and low toxicity—underpinned by a molecular structure with versatile reactive sites, ensure its continued relevance. From serving as a benign solvent system in drug delivery to acting as a foundational block in polymer synthesis, a thorough understanding of its chemical properties is paramount for leveraging its full potential in scientific innovation.
References
-
2-(2-Hydroxypropoxy)-propan-1-ol - ChemBK. (2024, April 9). Retrieved January 31, 2026, from [Link]
-
2-(2-Hydroxypropoxy)propan-1-ol - LookChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET 1-PROPANOL - West Liberty University. (n.d.). Retrieved January 31, 2026, from [Link]
-
Dipropylene glycol | Solubility of Things. (n.d.). Retrieved January 31, 2026, from [Link]
-
2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
Dipropylene glycol - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7) - Cheméo. (n.d.). Retrieved January 31, 2026, from [Link]
-
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | C9H20O4 | CID 32611 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
CID 21705206 | C12H28O6 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
1-Propanol, 2-(2-hydroxypropoxy)- - NIST WebBook. (n.d.). Retrieved January 31, 2026, from [Link]
-
Densities and viscosities of aqueous solutions of 1-propanol and 2-propanol at temperatures from 293.15 K to 333.15 K | Request PDF - ResearchGate. (2025, August 10). Retrieved January 31, 2026, from [Link]
-
Viscosities-densities-different-alcohols.pdf. (2021, October 8). Retrieved January 31, 2026, from [Link]
-
1-Propanol, 2-(2-hydroxypropoxy)- - NIST WebBook. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis and Identification of Dipropylene Glycol Isomers - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
Sources
- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 2. Dipropylene glycol, mixture of isomers, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-(2-Hydroxypropoxy)propan-1-ol | 25322-69-4 | Benchchem [benchchem.com]
- 4. 2-(2-Hydroxypropoxy)-1-propanol CAS#: 106-62-7 [m.chemicalbook.com]
- 5. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 106-62-7 CAS MSDS (2-(2-Hydroxypropoxy)-1-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chembk.com [chembk.com]
- 12. ジプロピレングリコール 99%, mixture of isomers | Sigma-Aldrich [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalbook.com [chemicalbook.com]
